REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:14]=[CH:13][C:7]([C:8]([O:10]CC)=O)=[CH:6][CH:5]=1)[CH3:2].[O-]CC.[Na+].[C:19](#[N:21])[CH3:20]>C1(C)C=CC=CC=1.O>[CH2:1]([O:3][C:4]1[CH:5]=[CH:6][C:7]([C:8]([CH2:20][C:19]#[N:21])=[O:10])=[CH:13][CH:14]=1)[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
45.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC1=CC=C(C(=O)OCC)C=C1
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was mechanically stirred at 106°-110° for 26 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then cooled
|
Type
|
DISSOLUTION
|
Details
|
After most of the solid had dissolved
|
Type
|
WASH
|
Details
|
the solution was washed with ethyl ether (2×200 mL)
|
Type
|
FILTRATION
|
Details
|
The copious off-white precipitate was collected by suction filtration and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Crystallization from 95% ethanol (350 mL)
|
Type
|
CUSTOM
|
Details
|
provided 21.3 g
|
Reaction Time |
26 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=CC=C(C(=O)CC#N)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |